2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound may involve flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of products. For example, the use of Deoxo-Fluor® in flow processes has been shown to result in high conversion rates and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, chrome acid, and ozone.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Cold potassium permanganate, chrome acid, ozone.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of open-chain isocyanides .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activities and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features.
Oxazoline: A five-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxy(hydroxy)methyl and cyano groups make it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it a valuable building block for synthetic chemistry, a potential candidate for drug development, and a useful material in industrial applications.
Properties
Molecular Formula |
C10H6N2O4 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-(7-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-2-1-3-6-8(5)16-9(12-6)7(13)10(14)15/h1-3,7,13H,(H,14,15) |
InChI Key |
UUJOPKWLNZFOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.